2,3,4-Trichloro-6-nitrobenzonitrile
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Overview
Description
2,3,4-Trichloro-6-nitrobenzonitrile is an organic compound with the molecular formula C7HCl3N2O2. It is a yellow solid that is soluble in solvents such as ethyl acetate and dichloromethane. This compound is used as an intermediate in the synthesis of various chemical products, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,3,4-Trichloro-6-nitrobenzonitrile can be synthesized through several methods. One common method involves the reaction of 2,3,4-trichlorobenzoyl chloride with a nitrating agent such as nitric acid. The reaction is typically carried out under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
In industrial settings, the production of 2,3,4-Trichloro-6-nitrobenzonitrile often involves large-scale nitration processes. These processes are designed to maximize yield and purity while minimizing the production of unwanted by-products. The use of continuous flow reactors and advanced purification techniques are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichloro-6-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and acetic acid.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Reduction: Common reducing agents include iron and acetic acid, or stannous chloride in the presence of hydrochloric acid.
Substitution: Nucleophilic substitution reactions often use reagents such as sodium methoxide or potassium tert-butoxide.
Major Products Formed
Reduction: The major product formed is 2,3,4-trichloro-6-aminobenzonitrile.
Substitution: Depending on the nucleophile used, various substituted benzonitriles can be formed.
Scientific Research Applications
2,3,4-Trichloro-6-nitrobenzonitrile is used in a variety of scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical compounds, including those with potential anticancer and antimicrobial properties.
Industry: It is used in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of 2,3,4-Trichloro-6-nitrobenzonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzyme activity or the disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2,3,4-Trichlorobenzonitrile
- 2,4,6-Trichlorobenzonitrile
- 2,3,5-Trichlorobenzonitrile
Uniqueness
2,3,4-Trichloro-6-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which confer distinct reactivity and applications. The combination of these groups allows for versatile chemical transformations and makes it a valuable intermediate in various synthetic pathways.
Properties
CAS No. |
89692-40-0 |
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Molecular Formula |
C7HCl3N2O2 |
Molecular Weight |
251.447 |
IUPAC Name |
2,3,4-trichloro-6-nitrobenzonitrile |
InChI |
InChI=1S/C7HCl3N2O2/c8-4-1-5(12(13)14)3(2-11)6(9)7(4)10/h1H |
InChI Key |
CECBZHKBVNVMLS-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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